molecular formula C18H20O B1360608 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898794-78-0

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Cat. No. B1360608
M. Wt: 252.3 g/mol
InChI Key: HBMSBCXGECUROR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • C-C Bond Activation : A study by Baksi et al. (2007) demonstrated that upon reaction with [Rh(PPh3)3Cl], the azo ligand undergoes rhodium-assisted C–C bond activation at one ortho position of the 2′,6′-dimethylphenyl fragment, leading to the elimination of the methyl group from that position. This research highlights the potential of certain chemical compounds, including those similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, in facilitating C-C bond activation.

  • Reactions with Phenols and Aryl Halides : Research by Chandrasekhar et al. (1977) described the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides. This study provides insight into the chemical behavior of compounds structurally related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone when interacting with other organic substances.

  • Multiple Arylation via C-C and C-H Bond Cleavages : Wakui et al. (2004) observed that 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation process via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This study suggests potential applications in organic synthesis involving compounds similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

  • Allosteric Modifiers of Hemoglobin : A study by Randad et al. (1991) focused on synthesizing and testing various compounds, including those structurally similar to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, as potential allosteric modifiers of hemoglobin. These compounds could have applications in clinical or biological areas that require a reversal of depleted oxygen supply.

  • Photorelease of HCl from o-methylphenacyl chloride : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound related to 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, by nanosecond laser flash photolysis. This study contributes to our understanding of the photochemical properties of these compounds.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMSBCXGECUROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644719
Record name 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

CAS RN

898794-78-0
Record name 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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